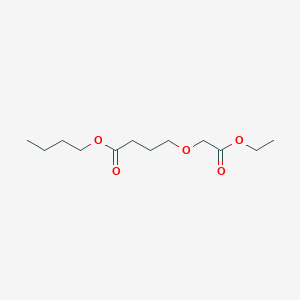![molecular formula C11H10N2OS B14356427 2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- CAS No. 91207-44-2](/img/structure/B14356427.png)
2-Thiazolamine, N-[(4-methoxyphenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- typically involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of acetic acid to catalyze the process. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as microwave irradiation or nanoparticle-catalyzed synthesis. These methods aim to improve yield, purity, and selectivity while reducing reaction time and environmental impact .
化学反応の分析
Types of Reactions
2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
科学的研究の応用
2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be due to the induction of apoptosis or inhibition of cell proliferation pathways .
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Methyl-2-thiazolamine: Another thiazole derivative with comparable chemical properties.
Uniqueness
2-Thiazolamine, N-[(4-methoxyphenyl)methylene]- is unique due to the presence of the methoxyphenyl group, which enhances its biological activity and selectivity compared to simpler thiazole derivatives .
特性
CAS番号 |
91207-44-2 |
|---|---|
分子式 |
C11H10N2OS |
分子量 |
218.28 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C11H10N2OS/c1-14-10-4-2-9(3-5-10)8-13-11-12-6-7-15-11/h2-8H,1H3 |
InChIキー |
YSGRXAPALULSAI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


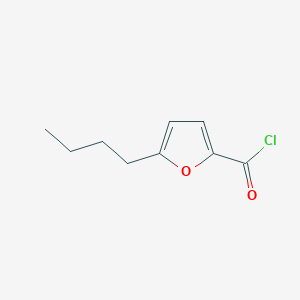
![(3,4-Dimethoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14356354.png)

![2-Butanone, 4-[(4-methoxyphenyl)amino]-](/img/structure/B14356357.png)
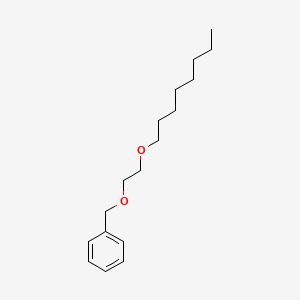
![1-{2-Methyl-1-[(trimethylsilyl)oxy]propyl}pyrrolidine-2,5-dione](/img/structure/B14356373.png)
![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)

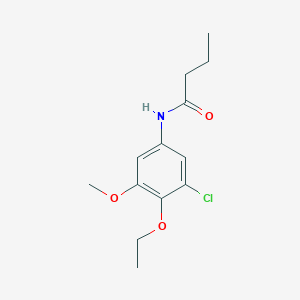
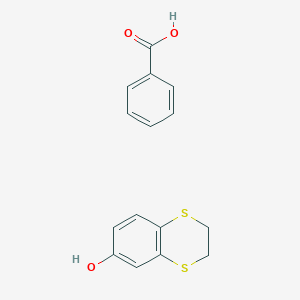
![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)
